

A Technical Guide to the Thermal Stability of Fullerene-C60 Under Vacuum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Fullerene-C60					
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the thermal stability of **Fullerene-C60** under vacuum conditions. It delineates the critical distinction between sublimation and decomposition, processes fundamental to the purification, processing, and application of C60. This document summarizes key quantitative data from scientific literature, presents detailed experimental protocols for thermal analysis, and includes workflow diagrams to elucidate the methodologies employed in determining thermal stability.

Introduction: Sublimation vs. Decomposition

Fullerene-C60, a unique spherical carbon allotrope, possesses remarkable properties that are harnessed in fields ranging from materials science to pharmacology. The processing of C60 for high-purity applications, such as the fabrication of thin films for electronic devices or the preparation of pharmaceutical-grade material, frequently involves heating under vacuum.[1] Understanding the thermal behavior of C60 in this environment is therefore paramount.

Two primary phenomena occur when C60 is heated under vacuum:

• Sublimation: This is the phase transition of C60 directly from a solid to a gaseous state. It is a reversible physical process crucial for purification, as it allows for the separation of C60 from non-volatile impurities like amorphous carbon and residual solvents.[1] Sublimation typically occurs at temperatures between 400°C and 700°C under high vacuum.



Thermal Decomposition: This is an irreversible chemical process where the covalent bonds
of the C60 cage break, leading to the destruction of the fullerene molecule. Studies indicate
that under vacuum, the C60 cage remains intact up to approximately 700°C, beyond which it
begins to decompose into amorphous carbon.[2][3]

The precise temperature for both sublimation and decomposition depends heavily on factors such as the vacuum level, heating rate, and the presence of any catalytic species.

Quantitative Data Summary

The following tables consolidate quantitative data concerning the sublimation and thermal decomposition of C60 under vacuum from various experimental studies.

Table 1: Vapor Pressure and Sublimation Data for Fullerene-C60

Temperature Range (°C)	Pressure (Torr)	Heat of Sublimation (kJ/mol)	Experimental Technique	Reference
400 - 600	1.8 x 10 ⁻⁵ - 1.4 x 10 ⁻²	159 ± 4.2 (38 ± 1 kcal/mol)	Knudsen Effusion Thermogravimetr y	[4]
457 - 717	Data derived from torsion effusion	Not specified in snippet	Torsion Effusion / Knudsen Effusion	[5]
Up to 850	High Vacuum	Not specified in snippet	Sublimation for Film Deposition	[6]

Table 2: Thermal Decomposition of Fullerene-C60 Under Vacuum



Onset/Event Temperature (°C)	Pressure Conditions	Key Finding	Experimental Technique	Reference
> 700	Vacuum	Decomposes into amorphous carbon.	Heat Treatment / Various Analyses	[2]
Up to 670	Not specified	No thermal decomposition of the carbon cage observed.	TGA-MS, FTIR	[3]
~727 (1000 K)	0.1 GPa	Limit of thermal stability.	Hot Isostatic Pressing / XRD	[7]
997 (1270 K)	0.1 GPa	Complete destruction of the C60 molecule.	Hot Isostatic Pressing / NEXAFS	[7]
> 927 (1200 K)	Not specified	Structural changes begin to occur.	X-ray Diffraction	[6]

Experimental Protocols

The characterization of C60's thermal stability is primarily accomplished through two key techniques: Thermogravimetric Analysis (TGA) under vacuum and Knudsen Effusion Mass Spectrometry (KEMS).

Vacuum Thermogravimetric Analysis (TGA)

Vacuum TGA is a technique used to measure the mass of a sample as a function of temperature or time while under a controlled vacuum.[8] It is highly effective for determining sublimation profiles and the onset temperature of decomposition. By comparing runs at atmospheric pressure (in an inert gas) and under vacuum, one can distinguish between volatilization and thermal degradation.[9]

Detailed Experimental Protocol:

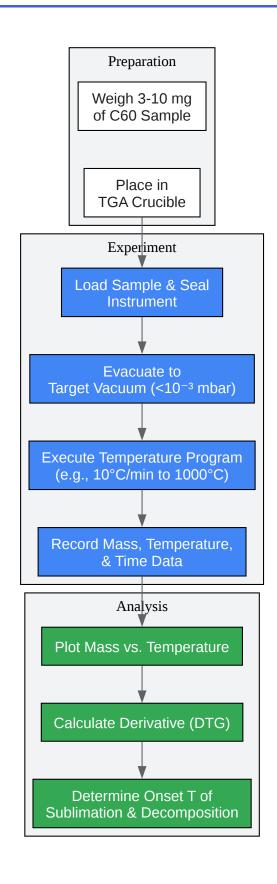
Foundational & Exploratory





- Sample Preparation: A small quantity of purified C60 powder (typically 3-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of platinum or alumina.[10]
- Instrument Setup: The crucible is loaded into the TGA furnace. The system is then sealed and evacuated to the desired pressure level (e.g., 10⁻⁴ mbar or lower) using a turbomolecular pump.[8]
- Solvent Removal: To remove any residual solvents from the purification process, a preheating step is often employed. The sample is heated slowly to a temperature below the sublimation point (e.g., 200-250°C) and held isothermally for several hours under dynamic vacuum.[10][11]
- Thermal Program: The sample is heated at a constant, linear rate (e.g., 5-20 °C/min) through the temperature range of interest (e.g., from room temperature to 1000°C).[10]
- Data Acquisition: The sample's mass, temperature, and pressure are continuously recorded. Sublimation is observed as a significant weight loss. The onset of decomposition is marked by a weight loss at temperatures above the sublimation range.
- Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures and temperature ranges for sublimation and decomposition. The derivative of this curve (DTG) helps identify the temperatures of maximum mass loss rate.





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Caption: General experimental workflow for Vacuum TGA.



Knudsen Effusion Mass Spectrometry (KEMS)

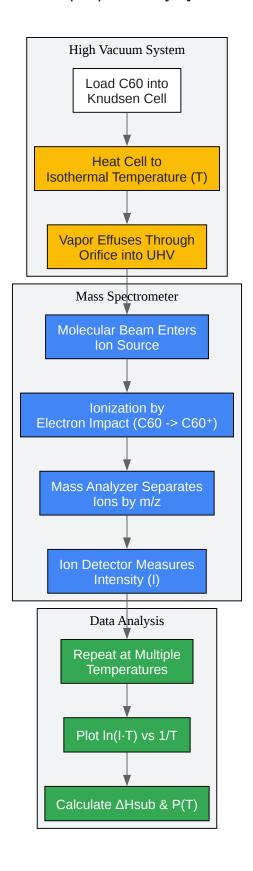
KEMS is a powerful high-temperature technique for measuring the vapor pressures of materials with very low volatility.[12][13] It provides quantitative thermodynamic data, such as the enthalpy of sublimation, by studying the gaseous species in equilibrium with a condensed phase.[14]

Detailed Experimental Protocol:

- Sample Preparation: A sample of C60 powder is loaded into a Knudsen cell, which is an isothermal enclosure typically made of a non-reactive material like platinum, tungsten, or graphite.[4][14] The cell has a small, well-defined orifice (e.g., 0.5-1.0 mm diameter).[12]
- Instrument Setup: The cell is placed inside a high-vacuum chamber and heated, often using resistive heating or a laser.[13][14] The chamber is evacuated to ultra-high vacuum conditions (e.g., <10⁻⁷ Torr) to ensure the mean free path of molecules is much larger than the cell dimensions.
- Molecular Effusion: As the cell is heated, C60 sublimes, creating a vapor that fills the cell. A
 small fraction of this vapor effuses through the orifice, forming a well-collimated molecular
 beam.[12] Because the orifice is small, the equilibrium inside the cell is not significantly
 disturbed.[14]
- Ionization and Detection: The molecular beam travels into the ion source of a mass spectrometer, where the neutral C60 molecules are ionized, typically by electron impact.[14]
- Mass Analysis: The resulting ions (primarily C60+) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[14]
- Data Acquisition: The ion intensity corresponding to C60+ is measured as a function of the Knudsen cell temperature. The temperature is measured precisely using a thermocouple or pyrometer.
- Analysis: The measured ion intensity is directly proportional to the partial pressure of C60 inside the cell. By applying the Clausius-Clapeyron equation to a plot of ln(I·T) versus 1/T (where I is the ion intensity and T is the absolute temperature), the enthalpy of sublimation



(Δ Hsub) can be determined. Absolute vapor pressures can be calculated by calibrating the system with a substance of known vapor pressure.[15]



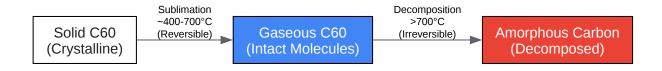


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Caption: General experimental workflow for KEMS.

Thermal Fate of C60 Under Vacuum

The behavior of C60 under vacuum heating follows a distinct pathway. At moderate temperatures, the intermolecular van der Waals forces are overcome, leading to sublimation. The C60 cage itself remains exceptionally stable. However, at much higher temperatures, the energy supplied is sufficient to break the strong sp²-hybridized carbon-carbon bonds, leading to the irreversible collapse of the cage structure.



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Caption: Thermal pathway of C60 under vacuum conditions.

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- To cite this document: BenchChem. [A Technical Guide to the Thermal Stability of Fullerene-C60 Under Vacuum]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1176888#thermal-stability-of-fullerene-c60-under-vacuum]

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